molecular formula C7H7N2NaO6S B1587764 Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate CAS No. 59312-73-1

Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate

Cat. No.: B1587764
CAS No.: 59312-73-1
M. Wt: 270.2 g/mol
InChI Key: KVJWAYQTZJQCNQ-UHFFFAOYSA-M
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Preparation Methods

The synthesis of Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate involves several steps:

Industrial production methods typically involve the use of specific chemical conditions and reducing agents to ensure high yield and purity .

Chemical Reactions Analysis

Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, hydrogen, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of biological molecules .

Comparison with Similar Compounds

Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate can be compared with similar compounds such as:

  • Sodium 4-nitro-2-anisidine-5-sulfonate
  • Sodium 3-amino-4-methoxy-6-nitrobenzenesulfonate
  • Sodium 5-amino-4-methoxy-2-nitrobenzoate

These compounds share similar structural features but differ in their specific functional groups and chemical properties. This compound is unique due to its specific combination of amino, methoxy, and nitro groups, which confer distinct reactivity and applications .

Properties

IUPAC Name

sodium;5-amino-4-methoxy-2-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O6S.Na/c1-15-6-3-5(9(10)11)7(2-4(6)8)16(12,13)14;/h2-3H,8H2,1H3,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJWAYQTZJQCNQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)S(=O)(=O)[O-])[N+](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N2NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10208050
Record name Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59312-73-1
Record name Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059312731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.068
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate
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Reactant of Route 6
Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate

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